![molecular formula C19H17NO2 B14753145 4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline CAS No. 2859-54-3](/img/structure/B14753145.png)
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline is an organic compound that belongs to the class of quinolines Quinolines are heterocyclic aromatic organic compounds with a structure that includes a benzene ring fused to a pyridine ring This specific compound is characterized by the presence of a 2,3-dimethoxyphenyl group attached to the quinoline core via an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the 2,3-dimethoxyphenyl group and the quinoline core.
Formation of the Ethenyl Linkage: The 2,3-dimethoxyphenyl group is then attached to the quinoline core via an ethenyl linkage. This step often involves a Heck reaction, where a palladium catalyst is used to couple the aryl halide with an alkene.
Reaction Conditions: The Heck reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dimethylformamide, at elevated temperatures (around 100-150°C).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce halogenated or nitrated quinoline derivatives.
Aplicaciones Científicas De Investigación
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is explored for use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic uses.
Industrial Applications: It is investigated for its use in the synthesis of dyes and pigments, as well as in the development of new catalysts.
Mecanismo De Acción
The mechanism of action of 4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: By interacting with these targets, the compound can influence pathways related to cell proliferation, apoptosis, and inflammation. This makes it a candidate for the development of anticancer and anti-inflammatory drugs.
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-dimethoxyphenyl)quinoline: This compound has a similar structure but with the 2,3-dimethoxyphenyl group attached directly to the quinoline core without the ethenyl linkage.
4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol: This compound has a similar ethenyl linkage but with a different substitution pattern on the phenyl group.
Uniqueness
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline is unique due to its specific substitution pattern and the presence of the ethenyl linkage, which can influence its electronic properties and reactivity. This makes it distinct from other quinoline derivatives and potentially useful in a wider range of applications.
Propiedades
Número CAS |
2859-54-3 |
|---|---|
Fórmula molecular |
C19H17NO2 |
Peso molecular |
291.3 g/mol |
Nombre IUPAC |
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]quinoline |
InChI |
InChI=1S/C19H17NO2/c1-21-18-9-5-6-15(19(18)22-2)11-10-14-12-13-20-17-8-4-3-7-16(14)17/h3-13H,1-2H3/b11-10+ |
Clave InChI |
ZYGZOGZGBVGFHD-ZHACJKMWSA-N |
SMILES isomérico |
COC1=CC=CC(=C1OC)/C=C/C2=CC=NC3=CC=CC=C23 |
SMILES canónico |
COC1=CC=CC(=C1OC)C=CC2=CC=NC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


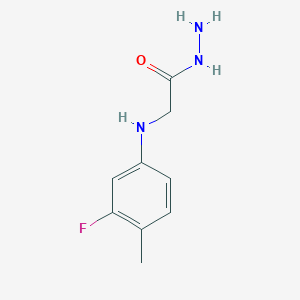
![1,4-Bis[(prop-1-en-1-yl)oxy]butane](/img/structure/B14753068.png)
![(3Z,5E)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B14753072.png)
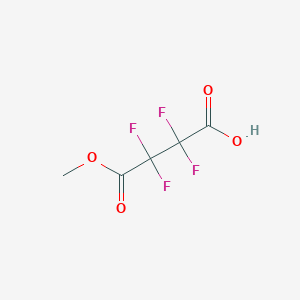
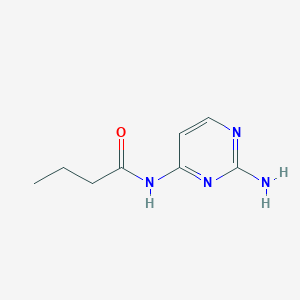
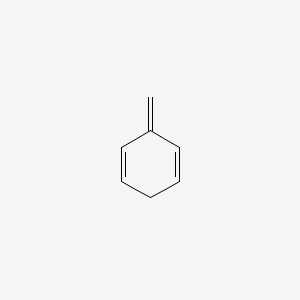
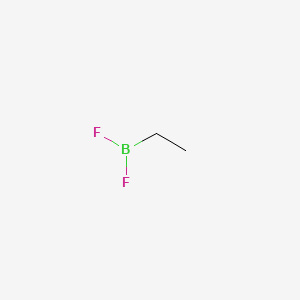
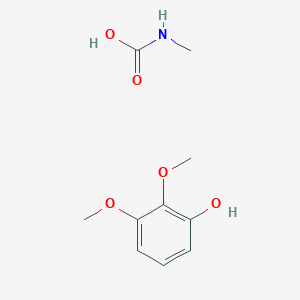
![(4S,5R,9S,10R,13S)-13-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14753107.png)
![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-5-prop-1-ynylpyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14753112.png)




